

validation of WM-3835's specificity for KAT7 over other HATs

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Compound of Interest

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WM-3835: A Comparative Guide to Its Specificity for KAT7

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of **WM-3835**, a known inhibitor of Lysine Acetyltransferase 7 (KAT7), also known as HBO1 or MYST2. The focus is on the validation of its specificity against other histone acetyltransferases (HATs), supported by experimental data and detailed protocols.

Introduction to WM-3835 and KAT7

WM-3835 is a small molecule inhibitor reported to be highly specific for KAT7, a member of the MYST family of histone acetyltransferases.[1] KAT7 plays a crucial role in chromatin modification and gene regulation by acetylating specific lysine residues on histone tails. It is a key regulator of various cellular processes, and its dysregulation has been implicated in several diseases, including cancer.[1][2][3] **WM-3835** is described as binding to the acetyl-CoA pocket of KAT7, thereby inhibiting its catalytic activity.[1]

KAT7's substrate specificity is determined by the protein complex it forms. When complexed with JADE scaffold proteins, KAT7 primarily acetylates lysines 5, 8, and 12 on histone H4 (H4K5ac, H4K8ac, H4K12ac).[2][4][5] In complex with BRPF scaffold proteins, its specificity shifts to lysine 14 on histone H3 (H3K14ac).[2][4] Treatment of cells with **WM-3835** has been shown to reduce these specific histone acetylation marks, confirming its on-target activity.[6][7][8]

Comparative Specificity of WM-3835

A critical aspect of any potent inhibitor is its selectivity for the intended target over other related proteins. While **WM-3835** is cited as a "high-specific" inhibitor of KAT7, comprehensive public data on its half-maximal inhibitory concentration (IC50) against a broad panel of other human HATs is not readily available.

To provide a framework for evaluating its specificity, the following table presents the known inhibitory activity of **WM-3835** against KAT7 and compares it with the selectivity profile of A-485, a well-characterized inhibitor of the p300/CBP family of HATs. This illustrates the type of data required for a thorough specificity validation.

Table 1: Comparative Inhibitory Activity of HAT Inhibitors

Histone Acetyltransferase	Family	WM-3835 IC50 (nM)	A-485 IC50 (nM)
KAT7 (HBO1)	MYST	~5,000 (cellular IC50) [9]	>50,000
KAT2A (GCN5)	GNAT	Data not available	>50,000
KAT2B (PCAF)	GNAT	Data not available	>50,000
KAT3A (CBP)	p300/CBP	Data not available	11
KAT3B (p300)	p300/CBP	Data not available	6.8
KAT5 (Tip60)	MYST	Data not available	>50,000
KAT6A (MOZ)	MYST	Data not available	>50,000
KAT6B (MORF)	MYST	Data not available	>50,000
KAT8 (MOF)	MYST	Data not available	>50,000

Note: The IC50 for **WM-3835** is a cellular IC50 derived from cell viability assays, which may differ from a direct biochemical IC50. Data for A-485 is from published literature and demonstrates high selectivity for the p300/CBP family.

Experimental Protocols for Specificity Validation

To rigorously validate the specificity of a HAT inhibitor like **WM-3835**, a combination of in vitro biochemical assays and cell-based assays should be employed.

In Vitro Radiometric HAT Assay for IC50 Determination

This biochemical assay directly measures the enzymatic activity of a panel of purified HATs in the presence of varying concentrations of the inhibitor to determine the IC50 value.

Materials:

- Purified recombinant human HAT enzymes (e.g., KAT7, p300, PCAF, GCN5, etc.)
- Histone substrates (e.g., recombinant histone H3 or H4, or specific peptide substrates)

- [3H]-Acetyl-CoA (radiolabeled acetyl coenzyme A)
- HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)
- Inhibitor compound (**WM-3835**) dissolved in DMSO
- Phosphocellulose filter paper
- Scintillation fluid and scintillation counter

Procedure:

- Prepare serial dilutions of **WM-3835** in DMSO.
- In a 96-well plate, set up the reaction mixture containing HAT assay buffer, the specific HAT enzyme, and its corresponding histone substrate.
- Add the diluted **WM-3835** or DMSO (vehicle control) to the wells.
- Initiate the reaction by adding [3H]-Acetyl-CoA.
- Incubate the plate at 30°C for a predetermined time within the linear range of the enzyme activity.
- Stop the reaction by spotting the reaction mixture onto the phosphocellulose filter paper.
- Wash the filter paper extensively with wash buffer (e.g., 50 mM sodium carbonate/bicarbonate buffer, pH 9.2) to remove unincorporated [3H]-Acetyl-CoA.
- Air-dry the filter paper and place it in scintillation vials with scintillation fluid.
- Measure the incorporated radioactivity using a liquid scintillation counter.
- Calculate the percentage of HAT inhibition for each inhibitor concentration relative to the vehicle control.
- Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Assays for On-Target Engagement

Cell-based assays are crucial to confirm that the inhibitor engages its target in a physiological context.

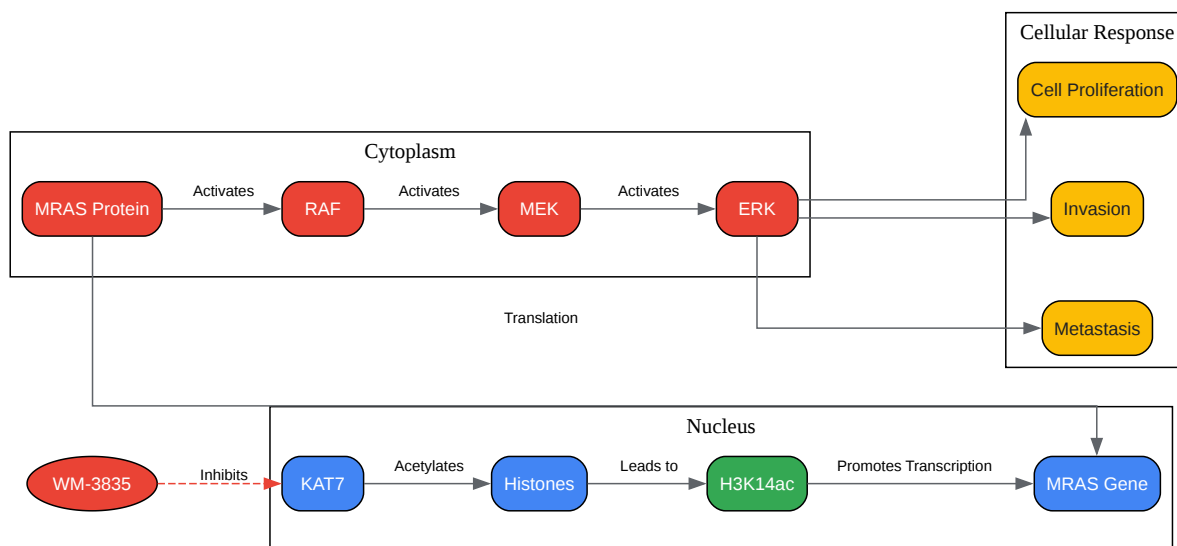
Western Blot for Histone Acetylation: This method assesses the effect of the inhibitor on the levels of specific histone acetylation marks in cells.

Procedure:

- Culture cells (e.g., a cancer cell line with known KAT7 expression) in appropriate media.
- Treat the cells with varying concentrations of **WM-3835** or DMSO for a specific duration (e.g., 4-24 hours).
- Harvest the cells and extract histones.
- Separate the histone proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Probe the membrane with primary antibodies specific for KAT7-mediated acetylation marks (e.g., anti-H3K14ac, anti-H4K12ac) and a loading control (e.g., anti-total Histone H3).
- Incubate with appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
- A dose-dependent decrease in the specific acetylation marks indicates on-target activity.

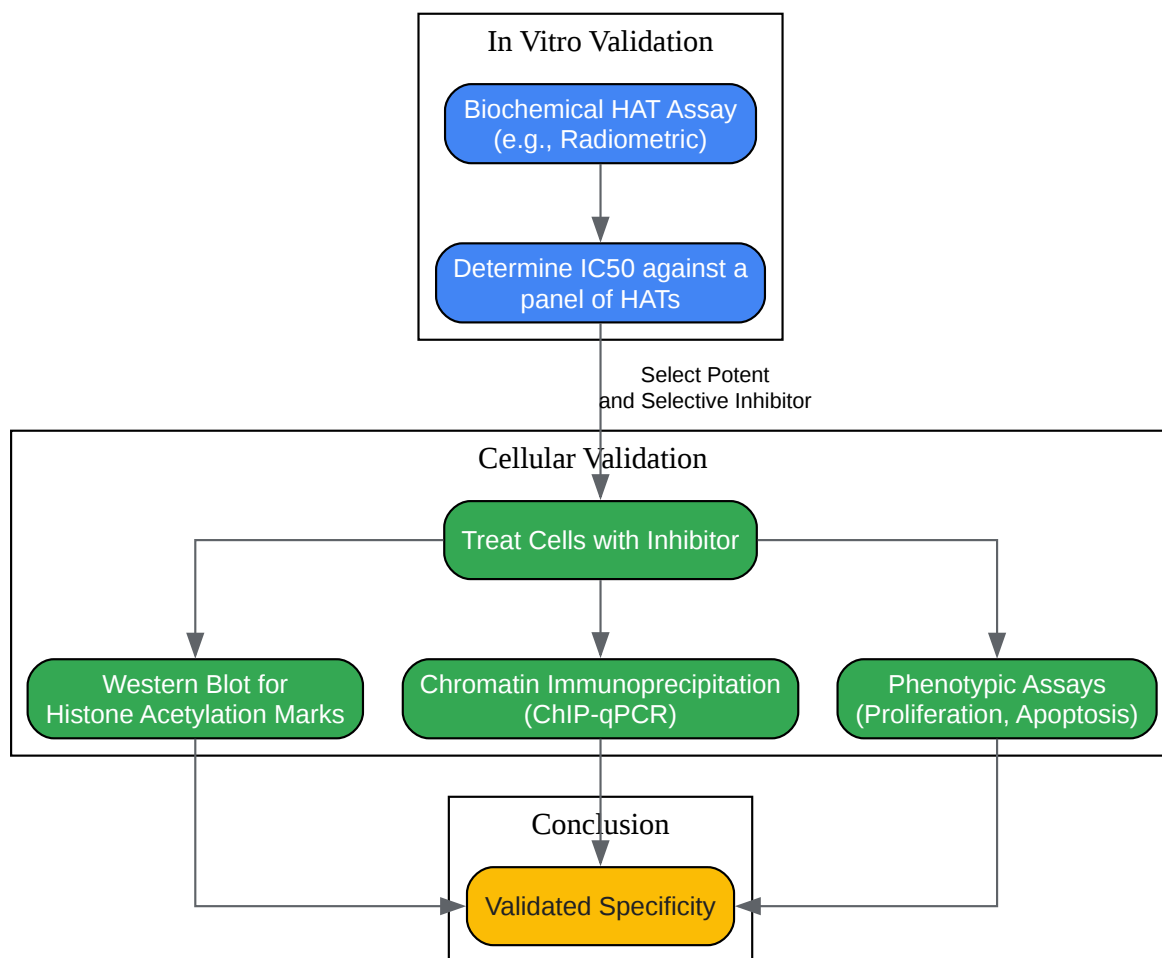
KAT7 Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate a key signaling pathway involving KAT7 and the general workflow for validating a HAT inhibitor.



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Caption: KAT7-mediated activation of the MAPK/ERK signaling pathway.



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Caption: Workflow for validating the specificity of a HAT inhibitor.

Conclusion

WM-3835 is a valuable tool for studying the biological functions of KAT7. Its on-target effects in cells, demonstrated by the reduction of specific histone acetylation marks, are well-documented. However, to fully establish its utility as a highly specific chemical probe, a comprehensive biochemical screen against a wide panel of other histone acetyltransferases is necessary. The experimental protocols and validation workflow outlined in this guide provide a

robust framework for such an evaluation, ensuring that researchers can confidently attribute observed biological effects to the inhibition of KAT7.

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